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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-4-

chloropyrimidine

CAS No.: 88627-14-9

Cat. No.: B1282383

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-4-
chloropyrimidine, a heterocyclic building block with significant potential in medicinal chemistry

and materials science. While direct literature on this specific compound is limited, this

document synthesizes available data, draws logical inferences from structurally related

molecules, and provides expert insights into its synthesis, reactivity, and potential applications.

Core Compound Identity and Properties
Chemical Identity:
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Identifier Value

IUPAC Name 2-(4-bromophenyl)-4-chloropyrimidine

CAS Number 13157538-2[1]

Molecular Formula C₁₀H₆BrClN₂[1]

Molecular Weight 269.53 g/mol

Canonical SMILES C1=CC(=CC=C1C2=NC=CC(=N2)Cl)Br[1]

InChIKey KBRDFIXSEIZKQG-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties:

Property Value Source

XlogP 3.5 PubChem

Monoisotopic Mass 267.94028 Da PubChem[1]

The structure of 2-(4-Bromophenyl)-4-chloropyrimidine, characterized by a pyrimidine core

substituted with a 4-bromophenyl group at the 2-position and a chlorine atom at the 4-position,

renders it a versatile intermediate for further chemical modifications.

Figure 1: Chemical structure of 2-(4-Bromophenyl)-4-chloropyrimidine.

Synthesis Strategies
While a specific, detailed synthesis protocol for 2-(4-Bromophenyl)-4-chloropyrimidine is not

readily available in the surveyed literature, its synthesis can be logically deduced from

established methods for preparing analogous 2-aryl-4-chloropyrimidines. A plausible and

efficient synthetic route would involve a two-step process: the condensation of a β-diketone

equivalent with an amidine to form the pyrimidine ring, followed by chlorination.

A more direct and likely approach would be the reaction of 4-bromobenzamidine with a suitable

three-carbon synthon, followed by chlorination. A common method for the synthesis of 2-
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substituted pyrimidines involves the condensation of an amidine with a 1,3-dicarbonyl

compound or its equivalent.

Proposed Synthetic Workflow:

Pyrimidine Ring Formation: The synthesis would likely commence with the condensation of

4-bromobenzamidine hydrochloride with a malonic ester derivative in the presence of a base

to form 2-(4-bromophenyl)pyrimidine-4,6-diol.

Chlorination: The resulting diol would then be treated with a chlorinating agent, such as

phosphorus oxychloride (POCl₃), to yield the corresponding dichlorinated intermediate, 2-(4-

bromophenyl)-4,6-dichloropyrimidine.

Selective Dechlorination (Hypothetical): To obtain the target compound, a selective reduction

of the 6-chloro position would be necessary. This step presents a significant challenge in

regioselectivity.

An alternative and more direct synthesis of a 2-aryl-4-chloropyrimidine could involve the use of

a pre-functionalized pyrimidine precursor. For instance, starting with 2,4-dichloropyrimidine, a

Suzuki or Stille coupling reaction could introduce the 4-bromophenyl group at the 2-position.

However, controlling the regioselectivity of such a reaction can be challenging.

Starting Materials

Step 1: Condensation Intermediate Step 2: Chlorination Final Product

4-Bromobenzamidine

Base-catalyzed
condensation

Malonic Ester Derivative

2-(4-Bromophenyl)pyrimidine-4-ol Phosphorus
oxychloride (POCl3) 2-(4-Bromophenyl)-4-chloropyrimidine

Click to download full resolution via product page

Figure 2: A proposed synthetic workflow for 2-(4-Bromophenyl)-4-chloropyrimidine.

Chemical Reactivity and Mechanistic Insights
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The reactivity of 2-(4-Bromophenyl)-4-chloropyrimidine is dictated by the electronic

properties of the pyrimidine ring and its substituents. The pyrimidine ring is inherently electron-

deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic

attack. The chlorine atom at the 4-position is a good leaving group, further activating this

position for nucleophilic aromatic substitution (SₙAr) reactions. The bromine atom on the phenyl

ring provides a handle for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)
The C4 position of the pyrimidine ring is expected to be the primary site for nucleophilic attack.

This is a general trend observed for 4-chloropyrimidines. The electron-withdrawing nature of

the pyrimidine nitrogens significantly lowers the energy of the Meisenheimer intermediate

formed upon nucleophilic addition at C4.

Causality behind Experimental Choices:

Nucleophiles: A wide range of nucleophiles can be employed, including amines, alcohols,

and thiols. The choice of nucleophile will determine the nature of the substituent introduced

at the 4-position.

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can

solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine

(DIPEA), is often required to neutralize the HCl generated during the reaction.

Self-Validating System: The progress of the SₙAr reaction can be easily monitored by

techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) by observing the disappearance of the starting material and the

appearance of the product. The identity of the product can be confirmed by spectroscopic

methods like NMR and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring is a prime site for various palladium-catalyzed cross-

coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions

are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
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Causality behind Experimental Choices:

Catalyst System: The choice of palladium catalyst and ligand is crucial for the success of the

coupling reaction. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are

commonly used. The ligand plays a critical role in the oxidative addition and reductive

elimination steps of the catalytic cycle.

Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid (in

the case of Suzuki coupling) and to neutralize the acid formed during the reaction.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often

used for Suzuki couplings to ensure the solubility of both the organic and inorganic reagents.

Nucleophilic Aromatic Substitution (SₙAr) Suzuki Coupling

2-(4-Bromophenyl)-4-chloropyrimidine

Nucleophile (Nu⁻)
Base, Solvent

 at C4-Cl

R-B(OH)₂
Pd Catalyst, Base, Solvent

 at C-Br

2-(4-Bromophenyl)-4-(Nu)pyrimidine 2-(4'-R-biphenyl-4-yl)-4-chloropyrimidine

Click to download full resolution via product page

Figure 3: Key reaction pathways for 2-(4-Bromophenyl)-4-chloropyrimidine.

Potential Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs. The unique substitution pattern of 2-(4-Bromophenyl)-4-chloropyrimidine
makes it an attractive starting material for the synthesis of novel bioactive molecules.
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Kinase Inhibitors: The 2,4-disubstituted pyrimidine core is a common feature in many kinase

inhibitors. The 4-position can be functionalized with various amine-containing groups to

interact with the hinge region of the kinase, while the 2-phenyl group can be modified to

target the hydrophobic pocket.

Other Therapeutic Areas: Pyrimidine derivatives have shown a wide range of biological

activities, including antiviral, antibacterial, and anticancer properties. The versatility of 2-(4-
Bromophenyl)-4-chloropyrimidine allows for the exploration of a large chemical space to

identify compounds with desired therapeutic effects.

Spectroscopic Characterization (Predicted)
While experimental spectra for 2-(4-Bromophenyl)-4-chloropyrimidine are not available in

the searched literature, we can predict the key spectroscopic features based on its structure

and data from analogous compounds.

¹H NMR:

Aromatic Protons (Phenyl Ring): Two doublets in the range of δ 7.5-8.5 ppm, each

integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.

Pyrimidine Protons: Two doublets in the range of δ 7.0-8.8 ppm, each integrating to 1H,

corresponding to the protons at the 5- and 6-positions of the pyrimidine ring. The exact

chemical shifts and coupling constants would depend on the electronic environment.

¹³C NMR:

Pyrimidine Carbons: Resonances for C2, C4, C5, and C6 of the pyrimidine ring would be

expected in the range of δ 110-170 ppm. The carbon bearing the chlorine (C4) would likely

be in the downfield region.

Phenyl Carbons: Signals for the six carbons of the bromophenyl ring would appear in the

aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a

characteristic chemical shift.

Mass Spectrometry (MS):
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Molecular Ion Peak: The mass spectrum would show a characteristic isotopic pattern for the

molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio)

and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Fragmentation: Common fragmentation pathways would likely involve the loss of Cl, Br, and

potentially cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C=N and C=C stretching (ring): In the region of 1400-1600 cm⁻¹

C-Cl stretching: Typically in the range of 600-800 cm⁻¹

C-Br stretching: Around 500-600 cm⁻¹

Safety and Handling
As with any halogenated organic compound, 2-(4-Bromophenyl)-4-chloropyrimidine should

be handled with appropriate safety precautions in a well-ventilated fume hood. Personal

protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For

detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the

supplier.

Conclusion
2-(4-Bromophenyl)-4-chloropyrimidine is a valuable chemical intermediate with significant

potential in synthetic and medicinal chemistry. Its dual reactivity, allowing for nucleophilic

substitution at the pyrimidine core and cross-coupling reactions at the phenyl ring, provides a

versatile platform for the synthesis of a wide array of complex molecules. While specific

experimental data for this compound is sparse, this guide provides a solid foundation for

researchers to understand its properties and to design synthetic strategies for its utilization in

their research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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